1-(5-Chloro-thiophen-3-YL)ethylamine

Descripción

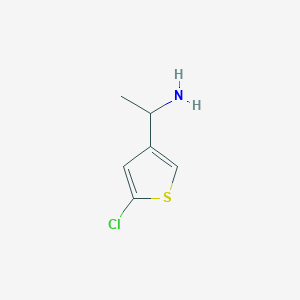

1-(5-Chloro-thiophen-3-YL)ethylamine (CAS: 1363381-05-8) is a substituted thiophene derivative featuring an ethylamine group at position 3 and a chlorine atom at position 5 of the heterocyclic ring . Thiophene-based amines are pivotal in medicinal and materials chemistry due to their electronic properties and versatility as chiral auxiliaries or synthetic intermediates.

Propiedades

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQCVDJQOQOHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-thiophen-3-YL)ethylamine can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-3-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more complex processes to ensure higher yields and purity. These methods might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

1-(5-Chloro-thiophen-3-YL)ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: Substitution reactions at the chloro and amino groups can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation products: 5-Chlorothiophene-3-carboxaldehyde

Reduction products: 1-(5-Chloro-thiophen-3-YL)ethanolamine

Substitution products: Various derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

1-(5-Chloro-thiophen-3-YL)ethylamine has found applications in several scientific research areas:

Medicinal Chemistry: The compound has been studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.

Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 1-(5-Chloro-thiophen-3-YL)ethylamine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context and the specific derivatives formed.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Heterocyclic Backbone Variations

Thiophene vs. Furan Derivatives

- 1-(5-Chloro-thiophen-3-YL)ethylamine vs. Biological Relevance: Furan derivatives are often explored for antimicrobial activity, while thiophene analogs are more common in optoelectronics and catalysis.

Thiophene vs. Phenyl/Naphthyl Derivatives

- This compound vs. 1-Phenylethylamine (α-PEA) :

- Chiral Applications : α-PEA is widely used as a chiral auxiliary in hydrogenation reactions (e.g., synthesizing Rasagiline intermediates) . Thiophene-based amines may offer distinct stereoelectronic profiles due to sulfur’s polarizability, though direct comparisons are lacking.

- Diastereoselectivity : shows that naphthylethylamines (e.g., 1-(2-naphthyl)ethylamine) achieve moderate diastereoselectivity in β-lactam synthesis, comparable to α-PEA. Thiophene analogs could exhibit similar utility but with altered selectivity due to ring size and electronic differences .

Substituent Position and Functional Group Variations

Chlorine Substitution Patterns

- 5-Chloro-thiophen-3-YL vs. 2-Chloro-thiophen-3-YL Derivatives: Synthetic Accessibility: lists 1-(5-chlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol, where chlorine at position 2 may hinder reactivity at the adjacent sulfur atom compared to position 5 substitution . Steric Effects: Substituent position influences steric interactions in catalysis or ligand binding. For example, 5-chloro substitution may orient the ethylamine group for optimal chelation in metal complexes.

Amine Functionalization

- Ethylamine vs. Branched or Aromatic Amines: this compound vs. In contrast, the monocyclic thiophene derivative may exhibit higher solubility and flexibility .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

| Compound | CAS Number | Molecular Weight | Backbone | Key Substituents |

|---|---|---|---|---|

| This compound | 1363381-05-8 | 175.67 g/mol | Thiophene | 5-Cl, 3-ethylamine |

| (S)-1-(furan-2-yl)ethanamine | 27948-38-5 | 111.14 g/mol | Furan | 2-ethylamine |

| 1-(2-Naphthyl)ethylamine | N/A | 171.24 g/mol | Naphthyl | 2-ethylamine |

| [1-(3-Chlorophenyl)ethyl][1-(5-methylfuran-2-yl)ethyl]amine | N/A | 263.76 g/mol | Mixed | 3-Cl-phenyl, 5-methylfuran |

Actividad Biológica

1-(5-Chloro-thiophen-3-YL)ethylamine, a compound with the CAS number 1363381-05-8, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by data tables and relevant case studies from diverse sources.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom and an ethylamine side chain. Its molecular formula is C7H8ClN, and it is classified as an amine derivative. The presence of the thiophene moiety is significant, as thiophenes are known to exhibit various biological activities.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

In comparison to standard antibiotics like ceftriaxone, the compound showed comparable inhibition zones, indicating its potential as an alternative antibacterial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways.

- IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells.

- Mechanism : It appears to affect cell signaling pathways involved in angiogenesis and tumor growth .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various models:

- Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.

- Effectiveness : At a concentration of 10 µg/mL, it demonstrated a higher percentage of inhibition compared to traditional anti-inflammatory drugs .

Neuroprotective Activity

Recent studies suggest that this compound may possess neuroprotective properties:

- Acetylcholinesterase Inhibition : The compound showed promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's.

- IC50 Values : The IC50 values against AChE ranged from 33.27 to 93.85 nM, indicating strong potential for therapeutic applications in neuroprotection .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study on Antibacterial Efficacy :

- A study conducted on clinical isolates demonstrated that the compound effectively inhibited growth in resistant strains of bacteria, showcasing its potential in treating infections where conventional antibiotics fail.

-

Case Study on Cancer Cell Lines :

- In vitro experiments on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its utility as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.